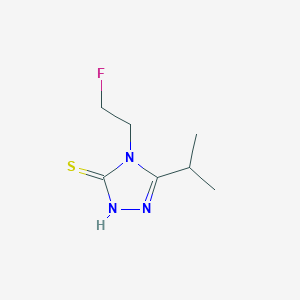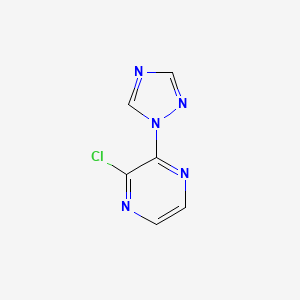![molecular formula C13H16N2 B13342184 2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13342184.png)
2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with cyclobutanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions: 2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
科学的研究の応用
2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may have similar therapeutic potential.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, such as blocking the active site or altering the protein’s conformation. The exact mechanism depends on the specific biological target and the nature of the interaction.
類似化合物との比較
5,6-Dimethylbenzimidazole: Lacks the cyclobutyl group, which may affect its chemical properties and biological activity.
2-Cyclobutylbenzimidazole:
2-Methylbenzimidazole: Contains only one methyl group, resulting in distinct chemical behavior.
Uniqueness: 2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both the cyclobutyl and methyl groups. These substituents can influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
2-cyclobutyl-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C13H16N2/c1-8-6-11-12(7-9(8)2)15-13(14-11)10-4-3-5-10/h6-7,10H,3-5H2,1-2H3,(H,14,15) |
InChIキー |
PPUHFJJZODGTML-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide](/img/structure/B13342106.png)
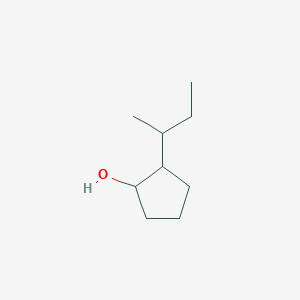

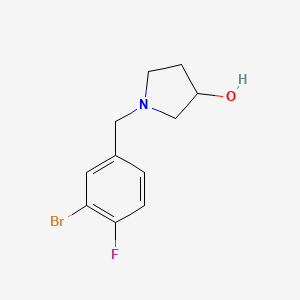
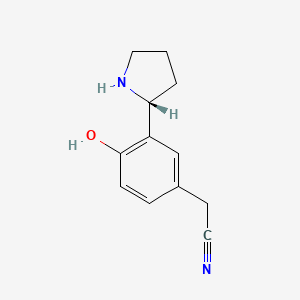
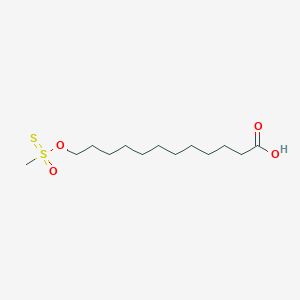
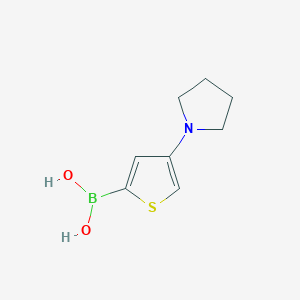
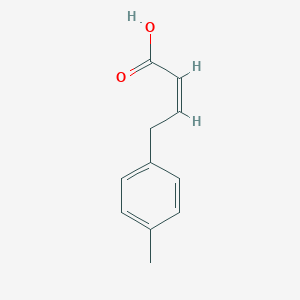
![(S)-6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B13342159.png)
![2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13342160.png)
